![molecular formula C16H19N5O3S2 B2969611 2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-51-8](/img/structure/B2969611.png)
2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
“2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains a piperazine ring, which is often found in pharmaceuticals and is known for its versatile biological activity . The compound also features a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiadiazole derivatives have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring and a thiadiazole ring, linked by various functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the thiadiazole ring might participate in reactions involving the sulfur and nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the piperazine and thiadiazole rings might influence its solubility, stability, and reactivity .
Scientific Research Applications
- The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The structure was confirmed using IR, 1H NMR, 13C NMR, and mass spectral data .
- Specifically, compounds 8b and 9b demonstrated excellent COX-2 selectivity and inhibited albumin denaturation .
Synthesis and Characterization
Anti-Inflammatory Properties
Cytotoxic Activity: (Related Derivatives):
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.
Mode of Action
Compounds with similar structures have been shown to inhibit cox enzymes . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds , it can be inferred that this compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.
Safety and Hazards
Future Directions
Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the known biological activity of piperazine and thiadiazole derivatives .
: Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach. : Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
properties
IUPAC Name |
2-[[5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c17-13(22)11-25-16-19-18-15(26-16)21-8-6-20(7-9-21)14(23)10-24-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGALRILJNCEALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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